(3-((Dibutylamino)methyl)phenyl)boronic acid
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Overview
Description
(3-((Dibutylamino)methyl)phenyl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a phenyl ring, which is further substituted with a dibutylamino methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-((Dibutylamino)methyl)phenyl)boronic acid typically involves the reaction of a suitable boronic acid precursor with a dibutylamino methyl-substituted phenyl compound. One common method is the palladium-catalyzed borylation of aryl halides using dibutylamino methyl-substituted phenyl halides and a boron source such as bis(pinacolato)diboron under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(3-((Dibutylamino)methyl)phenyl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form phenols.
Reduction: Reduction reactions can convert the boronic acid group to a borane.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly in the presence of suitable catalysts.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Palladium catalysts in the presence of bases such as potassium carbonate.
Major Products Formed
Oxidation: Phenols.
Reduction: Boranes.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
(3-((Dibutylamino)methyl)phenyl)boronic acid has several scientific research applications:
Biology: Potential use in the development of boron-containing drugs due to its ability to interact with biological molecules.
Medicine: Investigated for its role in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the production of advanced materials and polymers with specific properties.
Mechanism of Action
The mechanism of action of (3-((Dibutylamino)methyl)phenyl)boronic acid in Suzuki-Miyaura coupling involves the transmetalation of the boronic acid group with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . The dibutylamino methyl group can influence the reactivity and selectivity of the compound in these reactions.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic acid: Lacks the dibutylamino methyl group, making it less sterically hindered and potentially less selective in reactions.
(3-(Dimethylamino)methyl)phenylboronic acid: Similar structure but with dimethylamino instead of dibutylamino, which can affect its reactivity and solubility.
Uniqueness
(3-((Dibutylamino)methyl)phenyl)boronic acid is unique due to the presence of the dibutylamino methyl group, which can enhance its solubility in organic solvents and influence its reactivity in various chemical reactions. This makes it a valuable compound for specific applications in organic synthesis and materials science.
Properties
IUPAC Name |
[3-[(dibutylamino)methyl]phenyl]boronic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26BNO2/c1-3-5-10-17(11-6-4-2)13-14-8-7-9-15(12-14)16(18)19/h7-9,12,18-19H,3-6,10-11,13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGJHHPMAIOOJOM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)CN(CCCC)CCCC)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26BNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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